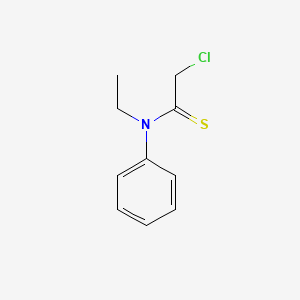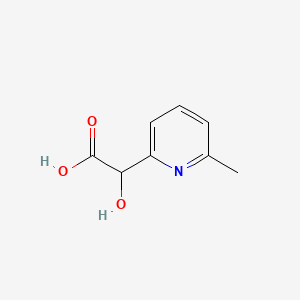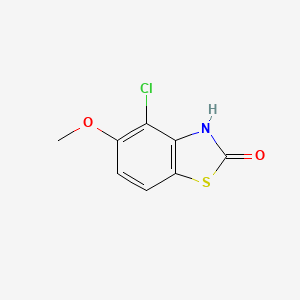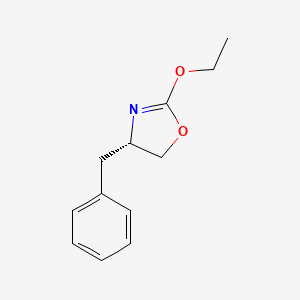
1-BUTANE-D9-SULFONYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butane-d9-sulfonyl Chloride is a chemical compound with the molecular formula C4H9ClO2S . It is used in various chemical reactions and has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .
Synthesis Analysis
Sulfonyl chlorides can be synthesized by various methods. One method involves the chlorosulfonation of S-alkyl isothiourea salts, which is simple, environmentally friendly, and yields high results . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst .Molecular Structure Analysis
The molecular structure of 1-Butane-d9-sulfonyl Chloride is represented by the formula CH3(CH2)3SO2Cl . The molecular weight of this compound is 156.63 g/mol .Chemical Reactions Analysis
Sulfonyl chlorides, including 1-Butane-d9-sulfonyl Chloride, are used in various chemical reactions. They can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical And Chemical Properties Analysis
1-Butane-d9-sulfonyl Chloride is a liquid at room temperature. It has a boiling point of 80-81 °C/9 mmHg and a density of 1.208 g/mL at 25 °C . Its refractive index is 1.454 .Applications De Recherche Scientifique
Nanosized N-sulfonated Brönsted Acidic Catalysts
Researchers have developed a nanosized N-sulfonated Brönsted acidic catalyst, specifically 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This novel catalyst shows excellent yields in short reaction times and can be reused several times without losing its catalytic activity, demonstrating significant potential for efficient and environmentally friendly chemical synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Addition Reactions with Azabicyclo[1.1.0]butane
Another study explored the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides, leading to sulfenamides and sulfinamides, respectively. These compounds, which possess an azetidine ring, were analyzed for their structural characteristics, revealing insights into the mechanism of addition reactions involving sulfenyl and sulfinyl chlorides (Mlostoń et al., 2008).
Strain-Release Reagents from Methyl Sulfones
A study reported an expedient and general one-pot procedure for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones, demonstrating the bench stability and high reactivity of sulfone-substituted bicyclo[1.1.0]butanes and housanes in organic synthesis. This streamlined access to strain-release reagents indicates the versatility and potential of sulfonyl chloride derivatives in facilitating complex chemical transformations (Jung & Lindsay, 2022).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were studied for their enhanced reactivity and almost quantitative yields of diaryl sulfones. This research highlights the efficiency of using ionic liquids as unconventional reaction media and catalysts for sulfonylation reactions, offering a green chemistry approach to chemical synthesis (Nara, Harjani, & Salunkhe, 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BUTANE-D9-SULFONYL CHLORIDE involves the reaction of 1-butanol-d9 with thionyl chloride followed by purification and isolation of the product.", "Starting Materials": [ { "Name": "1-butanol-d9", "Amount": "1 mole" }, { "Name": "Thionyl chloride", "Amount": "1.2 moles" } ], "Reaction": [ { "Step": "1", "Reactants": "1-butanol-d9 + Thionyl chloride", "Conditions": "Room temperature", "Products": "1-BUTANE-D9-SULFONYL CHLORIDE", "Yield": "80-90%" }, { "Step": "2", "Purification": "Distillation", "Conditions": "Under vacuum", "Products": "Pure 1-BUTANE-D9-SULFONYL CHLORIDE" } ] } | |
Numéro CAS |
1219794-70-3 |
Formule moléculaire |
C4H9ClO2S |
Poids moléculaire |
165.679 |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clé InChI |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
Synonymes |
1-BUTANE-D9-SULFONYL CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)


![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)


![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)